

# Spectroscopic Profile of 1-Cyclohexene-1-methanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Cyclohexene-1-methanol

Cat. No.: B154202

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclohexene-1-methanol** (CAS No: 4845-04-9). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes a summary of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with detailed experimental protocols for data acquisition.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Cyclohexene-1-methanol**.

### Mass Spectrometry (Electron Ionization)

The mass spectrum of **1-Cyclohexene-1-methanol** is characterized by a molecular ion peak and several major fragmentation peaks. Data presented here is sourced from the NIST WebBook.

m/z	Relative Intensity (%)	Possible Fragment
112	25	$[M]^+$ (Molecular Ion)
94	65	$[M-H_2O]^+$
81	100	$[C_6H_9]^+$
79	95	$[C_6H_7]^+$
67	50	$[C_5H_7]^+$
53	30	$[C_4H_5]^+$
41	45	$[C_3H_5]^+$
39	40	$[C_3H_3]^+$

## Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for **1-Cyclohexene-1-methanol** based on the functional groups present in its structure.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H	Stretching	3200-3600	Strong, Broad
C-H (sp <sup>2</sup> )	Stretching	3000-3100	Medium
C-H (sp <sup>3</sup> )	Stretching	2850-2960	Strong
C=C	Stretching	1640-1680	Medium
C-O	Stretching	1000-1260	Strong

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **1-Cyclohexene-1-methanol** in CDCl<sub>3</sub>. These predictions are based on computational models and should be used as a reference for experimental data.

<sup>1</sup>H NMR (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration
=C-H	~5.7	Triplet	1H
-CH <sub>2</sub> -OH	~4.0	Singlet	2H
-OH	Variable (typically 1.5-4.0)	Singlet (broad)	1H
Allylic CH <sub>2</sub>	~2.0	Multiplet	4H
Other CH <sub>2</sub>	~1.6	Multiplet	4H

<sup>13</sup>C NMR (Predicted)

Carbon	Chemical Shift (δ, ppm)
C=C-CH <sub>2</sub> OH	~140
=C-H	~125
-CH <sub>2</sub> -OH	~68
Allylic C	~25, ~28
Other C	~22, ~23

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-Cyclohexene-1-methanol**.

### Mass Spectrometry (MS)

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

#### Procedure:

- **Sample Preparation:** Prepare a dilute solution of **1-Cyclohexene-1-methanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Separation:** Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared solution into the GC. The GC column and temperature program should be optimized to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Infrared (IR) Spectroscopy

#### Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Procedure:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small drop of neat **1-Cyclohexene-1-methanol** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .

- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Instrumentation:

- A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and a carbon probe.

### $^1\text{H}$ NMR Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Cyclohexene-1-methanol** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans to obtain a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

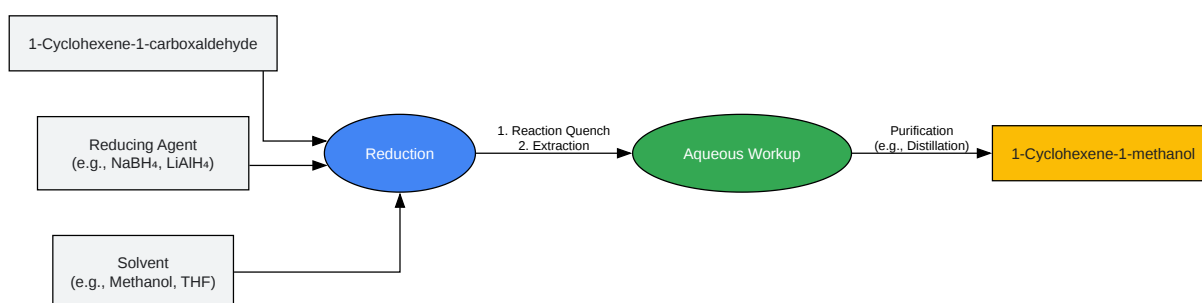
### $^{13}\text{C}$ NMR Procedure:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Instrument Setup: Use the same sample and instrument setup as for  $^1\text{H}$  NMR.
- Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 to several thousand) is usually required.

- Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum. The solvent signal can be used for chemical shift referencing (e.g.,  $\text{CDCl}_3$  at  $\delta$  77.16 ppm).

## Synthesis Workflow

The following diagram illustrates a plausible synthetic route for **1-Cyclohexene-1-methanol**, which involves the reduction of 1-cyclohexene-1-carboxaldehyde. This workflow provides a logical relationship relevant to the compound's preparation in a laboratory setting.



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Caption: Synthetic workflow for the preparation of **1-Cyclohexene-1-methanol**.

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